AChE Inhibition Potency: 5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine (4f) vs. Reference Compounds
In a head-to-head comparison within the same study, compound 4f (identified as 5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-amine) exhibited an IC50 value of 0.66 μM against acetylcholinesterase (AChE), which was superior to the clinically used reference compounds Rivastigmine and Huperzine-A [1]. The study also demonstrated that compound 4f had a weak inhibitory effect on butyrylcholinesterase, suggesting a degree of selectivity for AChE over BuChE [1].
| Evidence Dimension | AChE Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 0.66 μM |
| Comparator Or Baseline | Rivastigmine (IC50 value not explicitly reported in abstract but stated as less potent); Huperzine-A (IC50 value not explicitly reported in abstract but stated as less potent) |
| Quantified Difference | Compound 4f IC50 = 0.66 μM, which was stated to be more potent (lower IC50) than Rivastigmine and Huperzine-A |
| Conditions | In vitro Ellman spectrophotometry assay using acetylthiocholine as substrate |
Why This Matters
For researchers developing AChE inhibitors for Alzheimer's disease, the quantitative potency advantage of this specific derivative over established reference compounds justifies its selection as a lead scaffold for further optimization.
- [1] Xu Y, Jian MM, Han C, et al. Design, synthesis and evaluation of new 4-arylthiazole-2-amine derivatives as acetylcholinesterase inhibitors. Bioorg Med Chem Lett. 2020;30(6):126985. View Source
